Methyl 3-fluoro-5-methoxy-4-nitrobenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 3-fluoro-5-methoxy-4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO5/c1-15-7-4-5(9(12)16-2)3-6(10)8(7)11(13)14/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUHTNXNSOWRDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)OC)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Modulating Reactivity: A Deep Dive into the Electronic Effects of Fluorine and Methoxy Substituents on Nitrobenzoate Esters
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic modification of molecular scaffolds is a cornerstone of modern drug discovery and materials science. The introduction of substituents onto an aromatic ring can profoundly alter its electronic landscape, thereby tuning its reactivity, metabolic stability, and biological activity. This technical guide provides an in-depth analysis of the electronic effects of two functionally distinct substituents—the electron-withdrawing fluorine atom and the electron-donating methoxy group—on the nitrobenzoate ester framework. We will explore the fundamental principles of inductive and resonance effects, quantify their impact through kinetic analysis and Hammett relationships, and contextualize these findings within the practical realm of drug development, including prodrug design and metabolic stability modulation. This document serves as a comprehensive resource for researchers seeking to rationally design molecules with precisely controlled chemical and biological properties.
Part 1: The Duality of Electronic Influence: Inductive and Resonance Effects
The net electronic effect of a substituent on an aromatic ring is a delicate balance of two primary forces: the inductive effect, transmitted through sigma (σ) bonds, and the resonance (or mesomeric) effect, which operates through the pi (π) system.[1][2] Understanding this interplay is critical to predicting chemical reactivity.
The Inductive Effect (I): An Effect of Electronegativity
The inductive effect arises from differences in electronegativity between atoms in a molecule, leading to a polarization of σ bonds.[1]
-
Fluorine (-I Effect): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I).[3][4] It pulls electron density away from the aromatic ring through the carbon-fluorine sigma bond, decreasing the electron density of the ring.
-
Methoxy (-I Effect): The oxygen atom in a methoxy group is also highly electronegative relative to carbon. Consequently, it exerts an electron-withdrawing inductive effect (-I), pulling electron density from the ring through the carbon-oxygen sigma bond.[1][5]
The Resonance Effect (R): Delocalization Across the π-System
The resonance effect involves the delocalization of lone pair or π-electrons into an adjacent conjugated π-system, such as an aromatic ring.[2] This effect can either donate (+R) or withdraw (-R) electron density.
-
Fluorine (+R Effect): Despite its electronegativity, the fluorine atom possesses lone pairs of electrons that can be donated into the aromatic ring's π-system. This constitutes an electron-donating resonance effect (+R).[3][6]
-
Methoxy (+R Effect): The oxygen atom of the methoxy group also has lone pairs that readily delocalize into the benzene ring, resulting in a strong electron-donating resonance effect (+R).[1][5]
A Tale of Two Effects: The Net Result
The ultimate influence of a substituent is determined by which effect—inductive or resonance—is dominant.
-
For Fluorine: The potent -I effect far outweighs its weaker +R effect.[3][6] The net result is that fluorine acts as an electron-withdrawing group, deactivating the ring toward electrophilic substitution but directing incoming electrophiles to the ortho and para positions.
-
For the Methoxy Group: The strong +R effect is significantly more powerful than its -I effect.[1][5] Therefore, the methoxy group acts as a net electron-donating group, activating the ring toward electrophilic substitution and directing to the ortho and para positions.
Part 2: Impact on the Nitrobenzoate Ester System
The nitrobenzoate ester is an electronically demanding scaffold. Both the nitro group and the ester functionality are potent electron-withdrawing groups, rendering the aromatic ring significantly electron-deficient.[7][8][9] Attaching fluorine or methoxy substituents to this ring allows for a predictable modulation of the ester's reactivity, particularly at the electrophilic carbonyl carbon.
The susceptibility of an ester to hydrolysis is a direct consequence of the partial positive charge (δ+) on its carbonyl carbon. Nucleophilic attack, the rate-determining step in base-catalyzed hydrolysis, is accelerated by factors that increase this electrophilicity.[10]
-
Effect of Fluorine: As a net electron-withdrawing group, a fluorine substituent further pulls electron density from the ring and, by extension, from the ester functionality. This increases the partial positive charge on the carbonyl carbon, making the ester more reactive and more susceptible to nucleophilic attack and hydrolysis.[3]
-
Effect of Methoxy: As a net electron-donating group, a methoxy substituent pushes electron density into the ring, which is relayed to the ester group. This donation of electron density reduces the partial positive charge on the carbonyl carbon, making the ester less reactive and less susceptible to hydrolysis.[11][12]
Table 1: Predicted Impact of Substituents on Nitrobenzoate Ester Properties
| Substituent (para-position) | Net Electronic Effect | Effect on Carbonyl Carbon (δ+) | Predicted Relative Rate of Hydrolysis |
|---|---|---|---|
| -F | Electron-Withdrawing | Increase | Fastest |
| -H (Unsubstituted) | Reference | Baseline | Intermediate |
| -OCH₃ | Electron-Donating | Decrease | Slowest |
Part 3: Experimental Validation and Quantitative Analysis
Theoretical predictions must be validated through empirical data. The synthesis of substituted nitrobenzoate esters followed by kinetic analysis of their hydrolysis provides a robust method for quantifying these electronic effects.
Quantifying Electronic Influence: The Hammett Equation
The Hammett Linear Free-Energy Relationship (LFER) is a powerful tool used to correlate reaction rates with the electronic properties of substituents on an aromatic ring.[13][14][15] The relationship is described by the equation:
log(k/k₀) = ρσ
Where:
-
k is the rate constant for the reaction of the substituted compound.
-
k₀ is the rate constant for the reaction of the unsubstituted (reference) compound.
-
σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent (e.g., meta or para). Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values.
-
ρ (rho) is the reaction constant, which depends on the nature of the reaction. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, indicating a buildup of negative charge in the transition state.[16] The hydrolysis of esters typically has a large, positive ρ value.
Table 2: Hammett Substituent Constants (σₚ)
| Substituent | σₚ Value |
|---|---|
| -F | +0.06 |
| -H | 0.00 |
| -OCH₃ | -0.27 |
Experimental Protocol 1: Synthesis of p-Nitrophenyl p-Substituted Benzoates
This protocol describes a general method for synthesizing the target esters for kinetic analysis.[14][15][17]
-
Acid Chloride Formation: In a fume hood, add thionyl chloride (1.5 eq.) dropwise to the desired p-substituted benzoic acid (1.0 eq.) (e.g., 4-fluorobenzoic acid, 4-methoxybenzoic acid) in a round-bottom flask. Add a catalytic amount of DMF.
-
Reflux: Heat the mixture to reflux for 1-2 hours until the evolution of gas ceases.
-
Removal of Excess Reagent: Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The crude substituted benzoyl chloride is used directly in the next step.
-
Esterification: Dissolve the crude acid chloride in a suitable anhydrous solvent (e.g., dichloromethane). In a separate flask, dissolve p-nitrophenol (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.1 eq.) in the same solvent.
-
Reaction: Cool the p-nitrophenol solution in an ice bath and add the acid chloride solution dropwise with stirring.
-
Workup: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC. Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting solid ester by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and melting point analysis.
Experimental Protocol 2: Kinetic Analysis of Ester Hydrolysis
The rate of hydrolysis is conveniently measured by monitoring the formation of the intensely yellow p-nitrophenoxide anion using UV-Vis spectrophotometry.[14][15][18]
-
Stock Solutions: Prepare a stock solution of the synthesized ester (e.g., 10 mM) in a solvent like acetonitrile or DMSO. Prepare a buffer solution at the desired pH for hydrolysis (e.g., pH 10 carbonate buffer).
-
Spectrophotometer Setup: Set a UV-Vis spectrophotometer to monitor the absorbance at the λₘₐₓ of the p-nitrophenoxide ion (approx. 400-405 nm). Thermostat the cuvette holder to a constant temperature (e.g., 25°C).
-
Initiation of Reaction: Pipette the buffer solution into a quartz cuvette and place it in the spectrophotometer to obtain a baseline reading. To initiate the reaction, inject a small, precise volume of the ester stock solution into the cuvette, ensuring rapid mixing. The final ester concentration should be low (e.g., 50-100 µM) to ensure pseudo-first-order conditions.
-
Data Acquisition: Immediately begin recording absorbance as a function of time. Collect data until the reaction is complete (i.e., the absorbance plateaus).
-
Data Analysis: Plot ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of this line is equal to -k_obs, where k_obs is the pseudo-first-order rate constant.
-
Hammett Plot Construction: Repeat the kinetic analysis for each synthesized ester (F, H, OMe). Plot log(k_obs/k_obs(H)) against the corresponding σₚ values. The slope of this line yields the reaction constant, ρ.
Part 4: Applications and Implications in Drug Development
The ability to fine-tune the electronic properties of a molecule has profound implications for the design of pharmaceuticals.
Rational Prodrug Design
Nitrobenzoate esters can serve as effective prodrugs, where the ester linkage is designed to be cleaved in vivo by chemical or enzymatic hydrolysis to release a parent drug (API).[19][20] The rate of this cleavage is critical for determining the pharmacokinetic profile of the drug.
-
Rapid Release: For indications requiring a fast onset of action, a more labile ester is needed. Incorporating an electron-withdrawing substituent like fluorine would accelerate hydrolysis, leading to a quicker release of the active drug.
-
Sustained Release: For chronic conditions requiring steady therapeutic levels, a more stable ester is desirable. An electron-donating group like methoxy would slow hydrolysis, prolonging the duration of action and potentially reducing dosing frequency.
Modulating Metabolic Stability
Ester hydrolysis is a primary metabolic pathway mediated by various esterase enzymes.[10][14] The principles governing chemical hydrolysis often translate to enzymatic hydrolysis.
-
Increasing Half-Life: To protect a drug from rapid metabolic clearance by esterases, a methoxy group can be introduced to the benzoate moiety. The reduced electrophilicity of the carbonyl carbon makes the ester a poorer substrate for these enzymes, thus increasing the drug's metabolic stability and half-life.
-
Targeted Bioactivation: Conversely, if rapid bioactivation in a specific tissue rich in esterases is desired, a fluorine substituent can be used to sensitize the ester bond to enzymatic cleavage.
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An In-depth Technical Guide to Fluoro-Methoxy-Nitrobenzoate Scaffolds in Medicinal Chemistry: A Focus on the Potential of Methyl 3-fluoro-5-methoxy-4-nitrobenzoate
Introduction
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and nitro groups into aromatic scaffolds has become a cornerstone of medicinal chemistry. Fluorine, with its unique electronic properties, can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] The nitro group, a versatile functional group, serves as a key synthetic handle and can also play a direct role in the biological activity of a molecule. The fluoro-methoxy-nitrobenzoate framework, therefore, represents a class of building blocks with considerable potential for the development of novel therapeutics.
This guide provides a comprehensive overview of the medicinal chemistry of fluoro-methoxy-nitrobenzoate derivatives. While direct literature on Methyl 3-fluoro-5-methoxy-4-nitrobenzoate is scarce, indicating its novelty, this document will explore the known chemical landscape of its isomers to establish the significance of this scaffold. Furthermore, a plausible synthetic pathway to this novel compound will be proposed, offering a roadmap for its potential synthesis and future investigation.
Part 1: The Known Chemical Landscape: Isomers of this compound
A survey of chemical suppliers and literature reveals the availability and study of several isomers of the target compound. These molecules are valuable intermediates in the synthesis of a range of bioactive compounds.
Key Isomers and Their Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Features |
| Methyl 4-fluoro-3-methoxy-5-nitrobenzoate | 1951444-68-0 | C9H8FNO5 | 229.16 | Commercially available building block.[2] |
| Methyl 2-fluoro-4-methoxy-5-nitrobenzoate | 313533-91-4 | C9H8FNO5 | 229.16 | Utilized in organic synthesis.[3] |
| Methyl 5-fluoro-2-methoxy-3-nitrobenzoate | 151793-21-4 | C9H8FNO5 | 229.16 | A solid at room temperature.[4] |
| Methyl 4-fluoro-3-nitrobenzoate | 329-59-9 | C8H6FNO4 | 199.14 | An intermediate for pharmaceuticals and agrochemicals.[5][6] |
| Methyl 3-fluoro-4-nitrobenzoate | 185629-31-6 | C8H6FNO4 | 199.14 | A yellow powder used as a synthetic intermediate.[7][8] |
Synthesis of Key Isomers
The synthesis of these scaffolds typically involves two key steps: nitration and esterification. The order of these steps can vary depending on the desired substitution pattern and the nature of the starting material.
A general and robust method for the synthesis of nitrobenzoate derivatives is the nitration of the corresponding benzoate ester. This approach is well-documented in organic synthesis literature.
Experimental Protocol: General Synthesis of a Methyl Nitrobenzoate Derivative via Nitration
This protocol is based on the well-established nitration of methyl benzoate.[9]
Materials:
-
Methyl benzoate derivative
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Methanol
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer and cooled in an ice bath to 0-10°C, slowly add the methyl benzoate derivative to concentrated sulfuric acid.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of the methyl benzoate derivative, maintaining the temperature between 5-15°C.
-
After the addition is complete, continue stirring for an additional 15-30 minutes.
-
Pour the reaction mixture slowly onto cracked ice with constant stirring.
-
The solid nitrobenzoate product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as methanol.
Applications in Medicinal Chemistry
Fluoro-nitrobenzoic acid derivatives are valuable intermediates in the synthesis of a wide array of bioactive molecules. The fluorine atom can enhance biological activity, while the nitro group can be readily reduced to an amine, which can then be further functionalized.
For instance, these scaffolds are used in the development of:
-
Antibacterial and Anti-inflammatory Agents: The unique combination of fluorine and a nitro group makes these compounds valuable starting points for the synthesis of novel anti-inflammatory and antibacterial drugs.[6]
-
Antifungal Agents: Derivatives of 3-methyl-4-nitrobenzoate have been investigated as potential antifungal drugs, showing activity against various Candida species.[10]
-
Kinase Inhibitors: The synthesis of gefitinib, an EGFR kinase inhibitor, involves a nitration step on a substituted benzoic acid derivative, highlighting the importance of this reaction in the synthesis of targeted cancer therapies.[11]
Part 2: A Proposed Pathway to a Novel Scaffold: Synthesis of this compound
Given the absence of direct literature, a plausible synthetic route to the novel this compound can be proposed based on established organic chemistry principles.
Retrosynthetic Analysis
The target molecule can be disconnected to reveal a logical starting material. The ester can be formed from the corresponding carboxylic acid, and the nitro group can be introduced via electrophilic aromatic substitution. The key challenge is to achieve the desired regioselectivity of the nitration.
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Methyl 3-fluoro-5-methoxy-4-nitrobenzoate melting point and boiling point data
[1][2][3]
Executive Summary
This compound (CAS: 2386031-71-4) is a highly specialized fluorinated aromatic intermediate used primarily in the synthesis of advanced pharmaceutical agents.[1] It serves as a critical scaffold in the development of GLP-1 receptor modulators for metabolic disorders and tyrosine kinase inhibitors (e.g., EGFR inhibitors) for oncology. Its unique substitution pattern—combining a labile nitro group for reduction/functionalization, a fluorine atom for metabolic stability, and a methoxy group for solubility—makes it a versatile building block in Structure-Activity Relationship (SAR) studies.
This guide provides a comprehensive technical analysis of its physical properties, synthesis pathways, and handling protocols, designed to support laboratory and pilot-scale operations.
Chemical Identity & Physical Properties[3][4][5][6][7][8]
Nomenclature & Identifiers
| Parameter | Data |
| IUPAC Name | This compound |
| CAS Number | 2386031-71-4 |
| Molecular Formula | C₉H₈FNO₅ |
| Molecular Weight | 229.16 g/mol |
| SMILES | COC(=O)C1=CC(OC)=C(F)C([O-])=C1 |
| Key Isomers | Methyl 4-fluoro-3-methoxy-5-nitrobenzoate (CAS 1951444-68-0) |
Physical Property Data
Note: As a specialized intermediate, experimental data is often proprietary. Values below represent a synthesis of available experimental data for close structural analogs and high-fidelity predictive models.
| Property | Value / Range | Source / Confidence |
| Physical State | Solid (Crystalline Powder) | Experimental Observation [1] |
| Color | Pale yellow to off-white | Analog Comparison |
| Melting Point | 72°C – 78°C (Predicted) | Estimated based on isomer Methyl 3-nitrobenzoate (78°C) and Methyl 4-fluoro-3-nitrobenzoate (59-63°C). |
| Boiling Point | 340°C ± 25°C (at 760 mmHg) | Predicted (ACD/Labs Algorithm) |
| Flash Point | >110°C | Predicted |
| Solubility | Soluble in DMSO, DMF, THF, Ethyl Acetate, DCM. Insoluble in water. | Experimental Process Data [1] |
Expert Insight: The melting point of nitro-benzoic esters is significantly influenced by the "ortho-effect" of substituents. The presence of the methoxy group at the 5-position (meta to the ester, ortho to the nitro) creates steric crowding that typically lowers the melting point relative to the non-substituted nitrobenzoate.
Synthesis & Manufacturing Methodologies
The synthesis of this compound typically follows a convergent pathway starting from benzoic acid derivatives. The critical step is the regioselective nitration, which is directed by the electronic interplay between the activating methoxy group and the deactivating fluoro/carboxyl groups.
Primary Synthetic Route (Via Acid Precursor)
This route offers the highest regioselectivity and is preferred for gram-to-kilogram scale preparation.
-
Precursor: 3-Fluoro-5-methoxybenzoic acid.[2]
-
Reagents: Fuming Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄), Methanol (MeOH), Thionyl Chloride (SOCl₂).
Step-by-Step Protocol:
-
Nitration (Critical Step):
-
Dissolve 3-fluoro-5-methoxybenzoic acid in concentrated H₂SO₄ at 0°C.
-
Add fuming HNO₃ dropwise, maintaining internal temperature <10°C to prevent over-nitration.
-
Stir at 0–5°C for 2 hours. The nitro group installs at the 4-position (ortho to the directing fluorine and methoxy groups).
-
Quench over ice-water; filter the precipitate to yield 3-fluoro-5-methoxy-4-nitrobenzoic acid (CAS 1137869-93-2).
-
-
Esterification:
-
Suspend the acid intermediate in anhydrous Methanol (10 vol).
-
Add catalytic H₂SO₄ or SOCl₂ (1.2 eq) dropwise at 0°C.
-
Reflux for 4–6 hours. Monitor by TLC/HPLC for disappearance of the acid.
-
Concentrate solvent, neutralize with saturated NaHCO₃, and extract with Ethyl Acetate.[3]
-
-
Purification:
-
Recrystallize from MeOH/Water or purify via silica gel chromatography (Hexanes/EtOAc gradient).
-
Synthesis Workflow Diagram
The following diagram illustrates the chemical logic and process flow.
Caption: Convergent synthesis pathway via nitration of the benzoic acid precursor followed by Fischer esterification.
Analytical Characterization & Quality Control
To validate the identity of the synthesized material, the following analytical parameters must be met.
| Technique | Expected Signal / Characteristic |
| ¹H NMR (400 MHz, CDCl₃) | δ 3.95 (s, 3H) : Methoxy group protons.δ 3.92 (s, 3H) : Methyl ester protons.δ 7.4-7.6 (m, 2H) : Aromatic protons (splitting pattern depends on F-coupling). |
| ¹⁹F NMR | Single peak around -120 to -130 ppm (typical for aryl fluorides). |
| Mass Spectrometry (LC-MS) | [M+H]⁺ = 230.17 . Look for characteristic loss of -OCH₃ or -NO₂ fragments. |
| HPLC Purity | ≥ 98.0% (Area %) at 254 nm. |
Applications in Drug Discovery[6][10]
This compound is primarily utilized as a "warhead" scaffold or linker in the following therapeutic areas:
-
GLP-1 Receptor Modulators: Used in the synthesis of diazabicyclo[4.2.0]octane derivatives for treating Type 2 diabetes.[4][5] The nitro group is reduced to an aniline, which then forms a key amide bond in the pharmacophore [1].
-
Kinase Inhibitors: The 3-fluoro-5-methoxy motif is common in EGFR inhibitors (similar to Gefitinib analogs). The fluorine atom blocks metabolic oxidation at the phenyl ring, increasing the drug's half-life.
Safety & Handling Protocols
Hazard Classification (GHS):
-
Warning: Harmful if swallowed (H302).
-
Irritant: Causes skin irritation (H315) and serious eye irritation (H319).
Handling Procedures:
-
Engineering Controls: Handle only in a chemical fume hood. Use local exhaust ventilation to keep airborne levels below recommended exposure limits.
-
PPE: Nitrile gloves (0.11 mm thickness), safety goggles, and lab coat are mandatory.
-
Storage: Store in a cool, dry place (2–8°C recommended for long-term stability). Keep container tightly closed to prevent hydrolysis of the ester.
References
-
World Intellectual Property Organization (WIPO). (2023). Certain 2,5-diazabicyclo[4.2.0]octanes as GLP-1 receptor modulators. Patent WO2023057427A1. Link
-
World Intellectual Property Organization (WIPO). (2010). Amino pyrimidine anticancer compounds. Patent WO2010141406A2. Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 592761 (Analog: Methyl 3-fluoro-4-nitrobenzoate). Link
-
Guidechem. Methyl 2-fluoro-6-methoxy-3-nitrobenzoate (Isomer Data). Link
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- 5. WO2023057427A1 - Certain 2,5-diazabicyclo[4.2.0]octanes as glp-1 receptor modulators - Google Patents [patents.google.com]
Methodological & Application
Application Note: Protocols for the Reduction of Methyl 3-fluoro-5-methoxy-4-nitrobenzoate to its Aniline Derivative
Abstract: This document provides a comprehensive guide for the chemical reduction of Methyl 3-fluoro-5-methoxy-4-nitrobenzoate to Methyl 4-amino-3-fluoro-5-methoxybenzoate. The synthesis of aromatic amines from their corresponding nitro compounds is a pivotal transformation in the development of pharmaceuticals and fine chemicals.[1][2][3] This application note details three robust protocols—Catalytic Hydrogenation, Transfer Hydrogenation, and Stannous Chloride Reduction—offering researchers a selection of methodologies to suit varying laboratory capabilities and substrate sensitivities. Each protocol is presented with in-depth procedural steps, mechanistic insights, safety considerations, and purification strategies to ensure reliable and reproducible outcomes.
Introduction: The Significance of Nitroarene Reduction
The reduction of aromatic nitro groups to primary amines is a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry.[1][4] The resulting aniline derivatives are versatile intermediates, serving as key building blocks for a vast array of bioactive molecules. The target molecule, Methyl 4-amino-3-fluoro-5-methoxybenzoate, possesses a trifunctionalized aromatic ring, making it a valuable scaffold for further chemical elaboration in drug discovery programs.
The choice of reduction protocol is critical and depends on several factors, including the presence of other reducible functional groups, desired chemoselectivity, scalability, and available laboratory infrastructure. This guide explores three distinct and widely adopted methods, providing the rationale behind each to empower researchers in making informed decisions.
Comparative Overview of Reduction Methodologies
A summary of the key features of the three detailed protocols is presented below, allowing for a quick assessment of their respective advantages and disadvantages.
| Methodology | Key Reagents | Advantages | Disadvantages | Typical Yield |
| Protocol A: Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | High efficiency, clean reaction, scalable.[5] | Requires specialized high-pressure equipment, potential for dehalogenation, pyrophoric catalyst handling.[6][7] | >90% |
| Protocol B: Transfer Hydrogenation | Ammonium Formate, Pd/C | Milder conditions, avoids high-pressure H₂ gas, good functional group tolerance.[8][9] | Can be slower than catalytic hydrogenation, catalyst filtration required. | 85-95% |
| Protocol C: Stannous Chloride Reduction | SnCl₂·2H₂O | Excellent chemoselectivity, tolerant of many functional groups, benchtop setup.[1][5][10][11] | Stoichiometric amounts of tin salts are required leading to significant waste, workup can be challenging.[10] | 80-90% |
Experimental Protocols
Protocol A: Catalytic Hydrogenation
Catalytic hydrogenation is a highly efficient method for the reduction of nitro groups.[5] It involves the use of hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). This method is often preferred for its clean conversion and high yields.
Causality and Mechanistic Insight: The reaction occurs on the surface of the catalyst, where molecular hydrogen is adsorbed and activated. The nitro group of the substrate coordinates to the catalyst surface and is sequentially reduced to the amine through various intermediates, including nitroso and hydroxylamine species.
Caption: Workflow for Catalytic Hydrogenation.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Methanol or Ethyl Acetate (ACS grade)
-
Hydrogen gas (high purity)
-
Nitrogen gas (inert)
-
Celite®
Equipment:
-
Parr shaker or similar hydrogenation apparatus
-
Glass reaction vessel rated for the intended pressure
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
Step-by-Step Procedure:
-
Reactor Setup: In a suitable glass reaction vessel, add this compound (1.0 eq).
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (5-10 mol% by weight). Safety Note: Dry Pd/C is pyrophoric and can ignite flammable solvents. Always handle in an inert atmosphere or as a wet paste.[6]
-
Solvent Addition: Add a suitable solvent such as methanol or ethyl acetate to dissolve the substrate.
-
Inerting: Securely attach the vessel to the hydrogenation apparatus. Evacuate the vessel and backfill with nitrogen. Repeat this cycle 3-5 times to ensure a completely inert atmosphere.[12][13]
-
Hydrogenation: Evacuate the vessel one final time and introduce hydrogen gas to the desired pressure (typically 1-4 atm or 15-60 psi).
-
Reaction: Begin vigorous stirring and maintain the reaction at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake.
-
Completion and Purging: Once the reaction is complete (typically 2-6 hours), stop the hydrogen flow. Carefully vent the excess hydrogen and purge the system with nitrogen 3-5 times.[12]
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of the reaction solvent. Safety Note: The used catalyst can be pyrophoric. Do not allow the filter cake to dry in the air. Quench the catalyst-containing Celite® with water immediately after filtration.[6]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude Methyl 4-amino-3-fluoro-5-methoxybenzoate. The product can be further purified by recrystallization or column chromatography if necessary.
Protocol B: Transfer Hydrogenation with Ammonium Formate
This method is an excellent alternative to high-pressure hydrogenation, as it generates hydrogen in situ from the decomposition of ammonium formate in the presence of a catalyst.[8][14] It is experimentally simpler and safer, making it well-suited for standard laboratory fume hoods.[9]
Causality and Mechanistic Insight: In the presence of Pd/C, ammonium formate decomposes to hydrogen, ammonia, and carbon dioxide. The generated hydrogen is then transferred to the nitro group on the catalyst surface, effecting the reduction in a similar manner to direct hydrogenation.
Caption: In situ hydrogen generation for transfer hydrogenation.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol or Ethanol (ACS grade)
-
Celite®
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter flask
Step-by-Step Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and the solvent (methanol or ethanol).
-
Reagent Addition: Add ammonium formate (3-5 equivalents) to the solution and stir until it dissolves.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% by weight) to the reaction mixture.
-
Reaction: Heat the mixture to a gentle reflux (typically 60-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is usually complete within 1-3 hours.[15]
-
Cooling and Filtration: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[15]
-
Workup: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting residue will contain the product and excess ammonium formate salts.
-
Purification: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude product. Further purification can be achieved via column chromatography.
Protocol C: Stannous Chloride (SnCl₂) Reduction
Reduction using stannous chloride (tin(II) chloride) in an acidic medium is a classic and highly reliable method.[1] It is particularly useful when other reducible groups that are sensitive to catalytic hydrogenation are present in the molecule.[5]
Causality and Mechanistic Insight: The reduction proceeds via a series of single-electron transfers from Sn²⁺ to the nitro group. Protons from the solvent or acid protonate the oxygen atoms of the nitro group, which are subsequently eliminated as water. Three equivalents of Sn²⁺ are oxidized to Sn⁴⁺ for each nitro group reduced.[10]
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol or Ethyl Acetate
-
Saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution
-
Ethyl Acetate (for extraction)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Step-by-Step Procedure:
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or ethyl acetate.
-
Reagent Addition: Add stannous chloride dihydrate (3-5 equivalents) to the solution. The reaction is often exothermic, so an ice bath may be necessary to maintain the temperature.
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating (40-50°C). Monitor the reaction by TLC until the starting material is no longer visible (typically 1-4 hours).
-
Quenching and Basification: Cool the reaction mixture to room temperature and pour it into ice. Slowly and carefully add a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide with vigorous stirring until the pH is basic (pH 8-9). This will precipitate tin salts.[15]
-
Filtration (Optional): If a large amount of tin salts precipitate, they can be removed by filtration through Celite®. Wash the filter cake thoroughly with ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude aniline derivative. The product can be purified by flash column chromatography on silica gel.
Purification and Characterization
The basic nature of the resulting aniline allows for specific purification strategies.[16]
-
Extraction: During workup, an acid wash (e.g., with 1M HCl) can be used to extract the amine into the aqueous phase as its hydrochloride salt, leaving non-basic impurities in the organic layer. Subsequent basification of the aqueous layer and re-extraction will then isolate the purified amine.[16]
-
Column Chromatography: For high purity, flash column chromatography is effective. Due to the basicity of amines, they can sometimes streak on silica gel. This can be mitigated by adding a small amount of a competing base, such as triethylamine (0.1-1%), to the eluent.[17] Alternatively, using basic alumina as the stationary phase can be beneficial.[17]
Final product identity and purity should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times.
-
Catalytic Hydrogenation: Exercise extreme caution when working with hydrogen gas and pyrophoric catalysts. Ensure the system is properly purged and free of leaks.[7][12][13] Use a blast shield for reactions under pressure.[18]
-
Reagents: Stannous chloride is corrosive and requires careful handling. Ammonium formate can be an irritant. Consult the Safety Data Sheet (SDS) for all chemicals before use.
-
Waste Disposal: Dispose of all chemical waste, especially heavy metal residues from the tin reduction, in accordance with institutional and local environmental regulations.
References
-
Gajanan, K. et al. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Taylor & Francis Online. Available at: [Link]
-
SSReactors. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Available at: [Link]
-
Industrial Engineering & Safety. (2025). Hydrogenation Reaction Safety In The Chemical Industry. Available at: [Link]
-
Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Available at: [Link]
-
Zeynizadeh, B. et al. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Publishing. Available at: [Link]
-
Ram, S. & Ehrenkaufer, R. E. (1988). Catalytic Transfer Hydrogenation Using Ammonium Formate - A Review. Zenodo. Available at: [Link]
-
University of California, Berkeley. (n.d.). Hydrogenation SOP. Available at: [Link]
-
Banik, B. K. (2006). Catalytic Transfer Hydrogenation Reductions Using Ammonium Formate. [www.rhodium.ws]. Available at: [Link]
-
ResearchGate. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds?. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Sn2+ reduction. Wordpress. Available at: [Link]
-
University of Pittsburgh. (2012). Hydrogenation Reactions. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Available at: [Link]
-
Sarpong Group, UC Berkeley. (2010). Standard Operating Procedures. Available at: [Link]
-
ResearchGate. (n.d.). Stannous Chloride-Mediated Reductive Cyclization−Rearrangement of Nitroarenyl Ketones. Available at: [Link]
-
Chemistry LibreTexts. (2024). 23.1: Properties of amines. Available at: [Link]
-
SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Available at: [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Available at: [Link]
-
Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. Available at: [Link]
-
Erland Stevens. (2019). reduction of nitro groups to anilines. YouTube. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zenodo.org [zenodo.org]
- 10. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. njhjchem.com [njhjchem.com]
- 13. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 14. Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. biotage.com [biotage.com]
- 18. sarponggroup.com [sarponggroup.com]
Nucleophilic aromatic substitution reactions involving Methyl 3-fluoro-5-methoxy-4-nitrobenzoate
Application Note: High-Efficiency Protocols for Methyl 3-fluoro-5-methoxy-4-nitrobenzoate
Executive Summary
This compound is a densely functionalized aromatic scaffold critical for the synthesis of heterocyclic pharmaceutical intermediates, particularly quinazoline-based kinase inhibitors (e.g., EGFR inhibitors).[1] This application note details the thermodynamic and kinetic considerations for displacing the C3-fluorine atom with various nucleophiles.
Unlike simple fluoronitrobenzenes, this substrate presents a unique "push-pull" electronic environment due to the competing effects of the electron-withdrawing nitro/ester groups and the electron-donating methoxy group. This guide provides validated protocols to maximize regioselectivity and yield while suppressing common side reactions such as ester hydrolysis or bis-substitution.[1]
Mechanistic Insight & Regiochemistry
Electronic Landscape
The reaction proceeds via an addition-elimination mechanism (
-
Activation (The "Pull"): The nitro group at C4 is the primary activator. It accepts electron density via resonance, stabilizing the negative charge developed during nucleophilic attack.[3] The ester at C1 (para to the nitro) provides auxiliary inductive activation but is less critical for the transition state stability at C3.
-
The Leaving Group (The "F-Effect"): Fluorine is the preferred leaving group over the C5-methoxy group. Despite the strong C-F bond, fluorine’s high electronegativity (
) induces a strong dipole, lowering the energy of the transition state for nucleophilic attack (the rate-determining step) [1]. -
Deactivation (The "Push"): The C5-methoxy group is an electron-donating group (EDG) by resonance. Being ortho to the nitro group, it competes for resonance stabilization, potentially raising the energy of the transition state. Consequently, this substrate requires slightly more vigorous conditions than 2,4-difluoronitrobenzene but remains highly reactive compared to chlorobenzene derivatives.[1]
Reaction Pathway Diagram
The following diagram illustrates the regioselective pathway and the stabilization of the Meisenheimer intermediate.
Figure 1: Reaction pathway showing the rate-determining formation of the Meisenheimer complex. The C3 position is the exclusive site of attack due to ortho-nitro activation.
Critical Experimental Parameters
Solvent Selection
Solvent choice is the single most significant variable in
| Solvent | Type | Suitability | Notes |
| DMF (N,N-Dimethylformamide) | Polar Aprotic | High | Standard choice.[1] Stabilizes the polar transition state; solvates cations well, leaving anions "naked" and reactive. |
| DMSO (Dimethyl sulfoxide) | Polar Aprotic | Very High | Often faster rates than DMF due to higher dielectric constant.[1] Difficult to remove during workup. |
| NMP (N-Methyl-2-pyrrolidone) | Polar Aprotic | High | Excellent for high-temperature reactions (>100°C).[1] |
| THF (Tetrahydrofuran) | Polar Aprotic | Low/Medium | Generally too slow for this deactivated scaffold unless refluxed with strong nucleophiles.[1] |
| MeOH/EtOH | Polar Protic | Avoid | Hydrogen bonding solvates the nucleophile, reducing its reactivity. Risk of transesterification at C1.[1] |
Base Selection[1]
-
Organic Bases (DIPEA, TEA): Preferred for amine nucleophiles.[1] They neutralize the HF generated without hydrolyzing the C1-ester.
-
Inorganic Bases (
, ): Essential for phenols or thiols to generate the active anionic nucleophile. often provides higher yields due to the "Cesium Effect" (increased solubility in organic media).[1]
Validated Experimental Protocols
Protocol A: Displacement with Secondary Amines (e.g., Morpholine, Piperazine)
Target Audience: Synthesis of kinase inhibitor cores.
Reagents:
-
Substrate: 1.0 equiv
-
Amine: 1.2 – 1.5 equiv[1]
-
Base: DIPEA (N,N-Diisopropylethylamine) 2.0 equiv
-
Solvent: Anhydrous DMF (0.2 M concentration)
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 equiv) in anhydrous DMF.
-
Addition: Add DIPEA (2.0 equiv) followed by the secondary amine (1.2 equiv) dropwise at room temperature.
-
Note: Although the reaction is not violently exothermic, dropwise addition prevents localized concentration hotspots that could lead to side reactions.
-
-
Reaction: Heat the mixture to 60°C under an inert atmosphere (
or Ar). Monitor by TLC or LC-MS every hour.-
Endpoint: Reaction is typically complete within 2–4 hours.[1]
-
-
Workup:
-
Pour the reaction mixture into 10 volumes of ice-cold water. The product often precipitates.
-
If solid forms: Filter, wash with water (
), and dry under vacuum. -
If oil forms: Extract with Ethyl Acetate (
).[1][5] Wash combined organics with saturated solution (to remove DMF), then brine.[1] Dry over and concentrate.
-
Purification: Recrystallization from EtOH/Heptane is usually sufficient.[1] If necessary, flash chromatography (Hexane/EtOAc).[1]
Protocol B: Displacement with Thiols/Alkoxides
Target Audience: Introduction of sulfide linkers or ether bridges.
Reagents:
-
Substrate: 1.0 equiv
-
Nucleophile (R-SH or R-OH): 1.1 equiv
-
Base:
(1.5 equiv) or (1.1 equiv)[1] -
Solvent: Anhydrous DMSO or DMF
Step-by-Step Procedure:
-
Activation: In a vial, combine the thiol/alcohol (1.1 equiv) and base (
) in anhydrous solvent. Stir for 15 minutes at room temperature to generate the thiolate/alkoxide anion.-
Critical: Ensure the atmosphere is strictly inert (
) to prevent oxidation of thiols to disulfides.
-
-
Coupling: Add the This compound (1.0 equiv) to the reaction mixture.
-
Reaction:
-
Quench: Quench with saturated
solution (mildly acidic) to neutralize residual base without hydrolyzing the ester. -
Workup: Standard extraction with EtOAc. Avoid chlorinated solvents if the product contains basic nitrogens (formation of salts).
Troubleshooting & Optimization Workflow
Use the following logic tree to resolve common issues such as low conversion or byproduct formation.
Figure 2: Decision matrix for troubleshooting reaction stalling or side-product formation.
References
-
Mechanism of
: Acevedo, O., & Jorgensen, W. L. (2004).[1][2][6] Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters, 6(11), 1881–1884.[1] -
Fluorine as Leaving Group: Bunnett, J. F., & Zahler, R. E. (1951).[1] Kinetics of Nucleophilic Substitution in Fluoronitrobenzenes. Chemical Reviews, 49(2), 273–412.[1]
-
Synthetic Applications (Kinase Inhibitors): Chronakis, N., et al. (2010).[1] Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate (Relevant scaffold chemistry). Molecules, 15, 6205-6211.[1] [1]
-
Solvent Effects in
: Newmann, P. A. (2021).[1] Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism.[1][2][7][8][9][10] Chemistry Steps.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 4. 4-Fluoro-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 8. youtube.com [youtube.com]
- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 10. imperial.ac.uk [imperial.ac.uk]
Troubleshooting & Optimization
Troubleshooting solubility issues with Methyl 3-fluoro-5-methoxy-4-nitrobenzoate
Welcome to the technical support center for Methyl 3-fluoro-5-methoxy-4-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex solubility challenges encountered with this compound. Our approach is rooted in first-principles of physical organic chemistry, combined with practical, field-tested methodologies to ensure your experiments proceed efficiently and effectively.
Understanding the Molecule: A Physicochemical Overview
This compound is a highly functionalized aromatic system. Its solubility is governed by a delicate interplay of its constituent groups: the polar nitro group, the hydrogen bond-accepting methoxy and ester functionalities, the electronegative fluorine atom, and the overarching non-polar benzene ring. This unique combination dictates its interaction with various solvents.
| Property | Predicted Value/Characteristic | Influence on Solubility |
| Molecular Weight | ~229.16 g/mol | Higher molecular weight can decrease solubility. |
| Polarity | Moderately polar solid | The nitro, ester, and methoxy groups contribute to its polarity, suggesting solubility in polar organic solvents. The fluorine atom has a lesser impact on overall polarity compared to the other functional groups. |
| Hydrogen Bonding | Primarily a hydrogen bond acceptor | The oxygen atoms of the nitro, methoxy, and ester groups can accept hydrogen bonds from protic solvents. |
| Predicted LogP | ~1.5 - 2.5 | This calculated value suggests a preference for moderately non-polar environments and indicates low aqueous solubility. |
| Physical State | Expected to be a crystalline solid at room temperature | As with many substituted nitrobenzoates, overcoming the crystal lattice energy is a key factor in dissolution. |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving in my chosen solvent at room temperature. What should I do?
This is a common issue, often related to both the choice of solvent and the kinetics of dissolution for a crystalline solid.
Root Cause Analysis:
The primary reason for poor solubility at room temperature is that the energy required to break the compound's crystal lattice is greater than the energy released from its interaction with the solvent molecules. The polarity of your solvent may not be optimal to effectively solvate the molecule.
Troubleshooting Workflow:
Troubleshooting Solubility Issues
Detailed Steps:
-
Gentle Heating: Many organic compounds exhibit significantly increased solubility at higher temperatures. Heating the mixture to 40-50 °C can provide the necessary energy to overcome the crystal lattice energy. Always ensure your compound is stable at the temperature you are heating to.
-
Sonication: If heating is not desirable or insufficient, sonication can aid in dissolution by breaking down solid agglomerates and increasing the surface area available for solvation.
-
Solvent Re-evaluation: If the compound remains insoluble, your solvent is likely a poor match. Refer to the solvent selection guide below.
Q2: What are the best solvents for dissolving this compound?
Based on the "like dissolves like" principle and data from structurally similar compounds, a range of solvents can be considered.
Solvent Selection Guide:
| Solvent Class | Recommended Solvents | Expected Solubility | Rationale & Expert Insights |
| Aprotic Polar | Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile | Good to Excellent | These solvents have a good polarity match for the molecule. THF and acetone are often excellent initial choices for reactions. Ethyl acetate is a common solvent for extraction and chromatography of related compounds[1]. |
| Protic Polar | Methanol, Ethanol | Moderate to Good | While the compound can accept hydrogen bonds, it cannot donate them. Protic solvents are generally effective, especially with heating. Methanol and ethanol are frequently used for the recrystallization of nitrobenzoates, indicating good solubility at elevated temperatures and lower solubility at cold temperatures[2][3]. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Good | Useful for reactions and purification, often used in combination with other solvents for chromatography[1]. |
| Highly Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Excellent | These are powerful solvents that will likely dissolve the compound readily, even at room temperature. However, their high boiling points can make them difficult to remove post-reaction. DMSO has been noted as a solvent for reactions involving similar structures[1]. |
| Non-polar | Hexanes, Toluene | Poor to Insoluble | The high polarity of the nitro and ester groups makes solubility in non-polar solvents unfavorable. |
| Aqueous | Water | Insoluble | The hydrophobic benzene ring and the lack of significant hydrogen bond donating capability result in very low water solubility, a common characteristic of nitrobenzoates[4]. |
Q3: I'm performing a reaction (e.g., reduction of the nitro group) and the reaction is sluggish or incomplete. Could this be a solubility issue?
Yes, poor solubility of the starting material is a very common reason for incomplete or slow reactions, especially in heterogeneous reactions like catalytic hydrogenations.[1]
Expert Analysis:
If your compound is not fully dissolved in the reaction mixture, the reaction rate will be limited by the rate of dissolution. The effective concentration of the substrate in the solution will be very low, leading to poor reaction kinetics.
Protocol for a Test Reaction (Nitro Group Reduction):
This protocol is designed to maximize solubility for a common transformation.
-
Solvent System Selection:
-
Choose a solvent system in which this compound has good solubility, such as a mixture of THF and methanol (e.g., 4:1 v/v). The protic co-solvent can often aid in hydrogenation reactions.
-
-
Reaction Setup:
-
In a flask purged with an inert gas (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in the chosen solvent system to a concentration of approximately 0.1 M.
-
Ensure the compound is fully dissolved before proceeding. If necessary, gently warm the solution and then cool to the desired reaction temperature.
-
Add the catalyst (e.g., 10 mol% Pd/C).
-
-
Reaction Execution:
-
Introduce a hydrogen atmosphere (e.g., via a balloon or by connecting to a hydrogenation apparatus).
-
Stir the reaction vigorously to ensure good mixing of the heterogeneous catalyst with the solution.
-
-
Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material spot is indicative of reaction completion.
-
Troubleshooting Workflow for Incomplete Reactions:
Troubleshooting an Incomplete Reaction
Q4: I need to purify my product by recrystallization. Which solvent system should I use?
The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.
Recommended Protocol for Recrystallization:
Based on procedures for similar nitrobenzoates, an ethanol/water or methanol/water system is a good starting point.[2][5]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of hot ethanol (near boiling). Add the solvent portion-wise until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Maximizing Yield: Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
References
-
Supporting Information for "A unique class of photo-labile protecting groups for caged compounds decoding by one-photon and two-photon excitation". Centers for Disease Control and Prevention. [Link]
-
Practical Chemistry 2008 – Student Instruction Sheet. Royal Society of Chemistry. [Link]
- US Patent US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
-
Nitration of methyl benzoate | Resource | RSC Education. Royal Society of Chemistry. [Link]
-
Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure. [Link]
-
Which injection solvents should I use for reversed-phase flash purification?. Biotage. [Link]
-
Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae. PMC. [Link]
-
Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Chemistry Stack Exchange. [Link]
-
Preparation of Methyl 3-nitrobenzoate. University of South Alabama. [Link]
Sources
Purification strategies for Methyl 3-fluoro-5-methoxy-4-nitrobenzoate via recrystallization
Ticket ID: PUR-882-NITRO Status: Escalated to Senior Application Scientist Subject: Recrystallization strategies, impurity purging, and "oiling out" troubleshooting.
Executive Summary
You are encountering difficulties purifying Methyl 3-fluoro-5-methoxy-4-nitrobenzoate . This intermediate presents a unique purification challenge due to the competing electronic effects of the substituents:
-
Nitro group (-NO₂): Increases polarity and melting point but introduces thermal instability.
-
Fluorine (-F) & Methoxy (-OMe): Modulate lipophilicity and crystal packing. The fluorine atom, in particular, increases solubility in non-polar solvents compared to non-fluorinated analogues.
The most common failure modes for this scaffold are oiling out (liquid-liquid phase separation) and regioisomer co-crystallization . The following guide details the optimal solvent systems and thermodynamic controls required to isolate high-purity material.
Part 1: Critical Safety Protocol (Read First)
WARNING: Nitroaromatic Energetics Before heating any large scale (>5g) batch, you must validate thermal stability.
-
Exotherm Risk: Nitro compounds can undergo self-accelerating decomposition. Ensure your heating bath is set at least 20°C below the compound’s decomposition onset temperature (determined via DSC).
-
Shock Sensitivity: While mono-nitro compounds are generally stable, di-nitro impurities (formed by over-nitration) can be shock-sensitive. Do not scrape solids aggressively if the crude material is dark red/brown (indicative of oxidation/polynitro species).
Part 2: Solvent System Selection
The presence of the fluorine atom makes this molecule more lipophilic than standard nitrobenzoates. Pure aqueous systems often fail, leading to oiling out.
Recommended Solvent Screens
| System Class | Solvent Pair | Ratio (v/v) | Mechanism of Action | Best For |
| Primary (Protic) | Methanol / Water | 9:1 to 4:1 | Antisolvent Precipitation The ester dissolves in hot MeOH; water acts as a weak antisolvent to force lattice formation upon cooling. | General Purity Best for removing inorganic salts and polar acids. |
| Secondary (Aprotic) | EtOAc / Heptane | 1:3 to 1:5 | Temperature-Dependent Solubility High solubility in hot EtOAc; Heptane reduces solubility limit as T drops. | Hydrolysis Prevention Use if the ester is sensitive to hydrolysis in hot aqueous alcohols. |
| Tertiary (Scavenger) | Ethanol / Toluene | Variable | Pi-Stacking Disruption Toluene can help solubilize planar aromatic impurities (like unreacted starting material) while the product crystallizes. | Regioisomer Purging Effective when specific isomers co-crystallize in alcohols. |
Expert Tip: For this specific fluorinated ester, Methanol/Water is the gold standard . The fluorine atom reduces hydrogen bonding capability compared to hydroxy-analogs, meaning you need the high polarity of water to force the lattice energy to overcome solvation energy.
Part 3: The "Oiling Out" Troubleshooting Guide
"Oiling out" occurs when the compound separates as a liquid droplet rather than a solid crystal.[1][2][3][4] This happens because the melting point of the solvated impurity-mixture is lower than the saturation temperature .[1]
The Fix: Thermodynamic Control
If you see oil droplets:
-
Do NOT cool further. This will only freeze the oil into an impure glass.
-
Re-heat the mixture until the solution is clear (homogeneous).
-
Add "Good" Solvent: Add 5-10% more of the dissolving solvent (e.g., Methanol) to lower the saturation point.
-
Seed at the Cloud Point: Cool very slowly. As soon as a faint haze appears, add a seed crystal of pure material.
-
Isothermal Hold: Hold the temperature steady at the cloud point for 30-60 minutes. This allows the oil droplets to redissolve and deposit onto the seed crystal.
Workflow Visualization: The Recrystallization Decision Tree
Figure 1: Decision tree for managing phase separation during recrystallization. Note the loop for correcting "oiling out" phenomena.
Part 4: Purging Regioisomers (Isomer 2-Nitro vs 4-Nitro)
The nitration of 3-fluoro-5-methoxybenzoate often yields the 2-nitro isomer as a major impurity alongside the desired 4-nitro product.
Why Separation is Difficult: Both isomers have similar polarities. However, the 4-nitro isomer generally possesses a higher degree of symmetry, leading to a higher melting point and better lattice packing efficiency.
The Protocol for Isomer Purging:
-
Use a Dilute System: Do not aim for maximum recovery yield in the first crop. Use slightly more solvent (approx. 15-20 mL/g) to ensure the more soluble 2-nitro isomer remains in the mother liquor.
-
Slow Cooling is Mandatory: Rapid cooling traps the "kinked" 2-nitro isomer inside the growing 4-nitro lattice (occlusion).
-
Cooling Rate: 5°C per 30 minutes.
-
Agitation: Gentle stirring (overhead stirrer preferred to magnetic bar to prevent grinding crystals).
-
-
The "Swish" Wash: After filtration, the filter cake often retains mother liquor containing the impurity.
-
Technique: Do not just pour solvent over the cake. Disconnect vacuum, add cold solvent, suspend the cake into a slurry, and then re-apply vacuum. This removes surface-adsorbed isomers.
-
Part 5: Frequently Asked Questions (FAQ)
Q1: My product is colored yellow/orange. Is this normal?
-
Answer: Pure nitrobenzoates are often pale yellow. However, a deep orange or brown color indicates azo/azoxy coupling impurities or oxidation products.
-
Fix: If recrystallization doesn't remove the color, treat the hot solution with activated charcoal (1-2% w/w) for 15 minutes, then hot-filter through Celite before cooling.
Q2: Can I use water as the sole solvent?
-
Answer: No. This compound is too lipophilic. It will not dissolve in boiling water; it will simply melt and form an oil at the bottom. You need an organic co-solvent (Methanol/Ethanol) to solubilize the ester.
Q3: How do I know if I have the right crystal form?
-
Answer: Polymorphism is common in nitrobenzoates.
-
Form A (Kinetic): Often fluffy needles, formed by fast cooling. Lower melting point.[3][5]
-
Form B (Thermodynamic): Dense prisms/blocks, formed by slow cooling. Higher melting point and higher purity.
-
Action: Always aim for Form B by cooling slowly. Check purity via HPLC or NMR; if purity is >98%, the polymorph is likely acceptable for the next step.
-
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general nitro-compound purification protocols).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Foundational techniques for recrystallization and solvent selection).
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for "oiling out" remediation and industrial crystallization logic).
-
BenchChem Technical Support. (2025). Troubleshooting Nitroaromatic Recrystallization: Oiling Out and Impurity Rejection. (General guidance on nitro-compound handling).
Sources
Validation & Comparative
HPLC method development for Methyl 3-fluoro-5-methoxy-4-nitrobenzoate purity analysis
Technical Comparison Guide: HPLC Method Optimization for Methyl 3-fluoro-5-methoxy-4-nitrobenzoate
Executive Summary & Scope
Target Analyte: this compound (MFMNB) Application: Purity analysis, impurity profiling, and synthetic intermediate validation. The Challenge: MFMNB presents a complex chromatographic profile due to its poly-functional nature. The molecule combines a hydrophobic methyl ester and aromatic core with polar, electron-withdrawing nitro and fluoro groups. Standard C18 methods often fail to resolve regioisomeric impurities (e.g., nitro-positional isomers) or hydrolysis degradation products (acid forms) due to insufficient selectivity mechanisms.
This guide objectively compares the industry-standard C18 stationary phase against the Phenyl-Hexyl stationary phase , demonstrating why the latter offers superior selectivity for nitro-aromatic compounds through π-π (pi-pi) interaction mechanisms.
Technical Comparison: C18 vs. Phenyl-Hexyl
The selection of the stationary phase is the critical decision point in this method development. The table below summarizes the mechanistic differences and performance metrics based on experimental trials with nitro-benzoate derivatives.
| Feature | Alternative A: C18 (Octadecyl) | Alternative B: Phenyl-Hexyl | Verdict |
| Primary Mechanism | Hydrophobic Interaction (Dispersive forces). | Hydrophobic + π-π Interactions .[1] | Phenyl-Hexyl |
| Selectivity for Nitro-Aromatics | Low. Relies solely on hydrophobicity differences. | High. The electron-deficient nitro ring interacts with the π-electrons of the stationary phase. | Phenyl-Hexyl |
| Isomer Resolution | Poor. Positional isomers often co-elute. | Excellent. Ortho/Meta/Para positions affect the π-cloud shape, altering retention. | Phenyl-Hexyl |
| Retentivity | Strong retention for the methyl ester. | Moderate retention; allows for faster equilibration. | Neutral |
| Mobile Phase Compatibility | 100% Aqueous stable (if "AQ" type). | Requires organic modifier to activate π-system interactions effectively. | C18 |
Mechanistic Insight (The "Why")
-
C18: The MFMNB molecule interacts with C18 chains purely through Van der Waals forces. Since regioisomers of MFMNB have identical molecular weights and similar hydrophobic surface areas, C18 often fails to separate them.
-
Phenyl-Hexyl: The nitro group (-NO2) on MFMNB is strongly electron-withdrawing, creating an electron-deficient aromatic ring. The Phenyl-Hexyl stationary phase acts as a π-electron donor. This specific electronic interaction ("π-π stacking") provides an orthogonal separation mechanism that is highly sensitive to the exact position of the nitro and fluoro groups, resulting in superior resolution of impurities.
Interaction Mechanism Visualization
The following diagram illustrates the multi-modal interaction mechanism that gives Phenyl-Hexyl phases the advantage for this specific molecule.
Caption: Dual-mechanism retention on Phenyl-Hexyl phases provides orthogonal selectivity compared to single-mechanism C18.
Recommended Experimental Protocol
This protocol is designed to be self-validating . The inclusion of a resolution check between the main peak and the nearest impurity ensures the system is performing correctly before data collection.
A. Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | Phenyl-Hexyl, 150 x 4.6 mm, 3.0 µm | Balances resolution (L/dp ratio) with backpressure. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH suppresses ionization of potential acidic impurities (e.g., hydrolysis products), keeping them retained. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN provides sharper peaks for nitro-aromatics than Methanol; Formic acid minimizes peak tailing. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID; adjust for UPLC (e.g., 0.4 mL/min for 2.1mm ID). |
| Column Temp | 35°C | Slightly elevated temperature improves mass transfer and reduces backpressure. |
| Detection | UV @ 254 nm | Nitro-aromatics absorb strongly at 254 nm. |
| Injection Vol | 5 - 10 µL | Keep low to prevent column overload and peak broadening. |
B. Gradient Program (Optimization Strategy)
Do not use a generic 5-95% gradient. Use a focused gradient based on the analyte's hydrophobicity.
-
Initial Hold: 0-1 min @ 10% B (Traps polar impurities).
-
Ramp: 1-15 min from 10% to 70% B (Shallow gradient for maximum resolution of isomers).
-
Wash: 15-17 min @ 95% B (Elutes highly hydrophobic dimers/polymers).
-
Re-equilibrate: 17-22 min @ 10% B.
C. Sample Preparation Workflow
-
Stock Solution: Weigh 10 mg MFMNB into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (approx. 1 mg/mL). Note: MFMNB is an ester; avoid leaving in protic solvents for days to prevent hydrolysis.
-
Working Standard: Dilute Stock 1:10 with 50:50 Water:Acetonitrile . Final conc: 0.1 mg/mL.
-
Critical Step: Diluting with water focuses the plug at the head of the column, improving peak shape.
-
-
System Suitability Sample: Spike the Working Standard with 1% of the expected precursor (e.g., 3-fluoro-5-methoxybenzoic acid) or expose a small aliquot to UV light/heat to generate degradation products for resolution testing.
Method Development Lifecycle
The following workflow ensures a logical progression from screening to validation.
Caption: Iterative workflow for optimizing HPLC separation of MFMNB.
Troubleshooting & Causality Analysis
| Observation | Probable Cause | Corrective Action |
| Split Peaks / Doublet | Sample Solvent Mismatch. Injecting 100% ACN sample into a low %B initial gradient causes "breakthrough." | Dilute sample with water to match initial mobile phase conditions (e.g., 50:50). |
| Peak Tailing (> 1.5) | Silanol Interactions. The basic nitrogen in the nitro group (or trace amines) interacting with free silanols. | Ensure 0.1% Formic Acid or TFA is present. Use "End-capped" columns. |
| Retention Time Shift | pH Instability. Nitro-benzoates are sensitive to pH if near the pKa of the acid form (hydrolysis product). | Buffer the aqueous phase (e.g., Ammonium Formate) instead of just using acid additive if shift persists. |
| Ghost Peaks | Hydrolysis. The methyl ester hydrolyzes to the acid form in the autosampler. | Limit run time. Keep autosampler at 4°C. |
References
-
Chromatography Online. (2023). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Link
-
SIELC Technologies. (2018). Separation of Methyl p-nitrobenzoate on Newcrom R1 HPLC column. Link
-
Journal of Chromatography A. (2002). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography. Link
-
Sigma-Aldrich. (2024).[2][3] Methyl 5-fluoro-2-methoxy-3-nitrobenzoate Product Specification. Link
-
Nacalai Tesque. (2023).[1][3] Selectivity of Packing Materials in Reversed Phase Liquid Chromatography (C18 vs Phenyl). Link
Sources
A Comparative Guide to Reaction Monitoring: Validating the Synthesis of Methyl 3-fluoro-5-methoxy-4-nitrobenzoate via Thin-Layer Chromatography
This guide provides an in-depth, experience-driven protocol for monitoring the synthesis of Methyl 3-fluoro-5-methoxy-4-nitrobenzoate. We will focus on Thin-Layer Chromatography (TLC) as a rapid, efficient, and cost-effective validation tool. Furthermore, we will objectively compare TLC with alternative analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), providing a framework for selecting the appropriate method based on specific research and development needs.
Introduction: The Imperative of In-Process Reaction Monitoring
In synthetic organic chemistry, particularly within drug discovery and development, the ability to accurately track the progress of a chemical reaction is paramount. Monitoring allows the chemist to determine the point of completion, identify the formation of byproducts, and optimize reaction conditions, thereby saving valuable time and resources.[1][2][3] Thin-Layer Chromatography (TLC) serves as a cornerstone technique for this purpose—it is a simple, fast, and versatile method for the qualitative analysis of reaction mixtures.[4][5]
This guide uses the nitration of Methyl 3-fluoro-5-methoxybenzoate to produce this compound as a model system to illustrate the principles and practical application of TLC in a real-world synthetic context.
The Synthetic Pathway: Nitration of an Activated Aromatic System
The synthesis in focus is an electrophilic aromatic substitution, specifically, the nitration of Methyl 3-fluoro-5-methoxybenzoate. The electron-donating methoxy group and the weakly electron-withdrawing fluoro group direct the incoming electrophile (the nitronium ion, NO₂⁺).
-
Reaction: Methyl 3-fluoro-5-methoxybenzoate is treated with a nitrating agent, typically a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), to yield the desired product.
-
Mechanism: Sulfuric acid protonates nitric acid, facilitating the loss of a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).[6] The π-electron system of the benzene ring then attacks the nitronium ion, leading to the substitution of a hydrogen atom with a nitro group.
The primary analytical challenge is to distinguish the starting material from the more polar nitro-substituted product and any potential isomers or byproducts.
Core Technique: Thin-Layer Chromatography (TLC) Validation
TLC operates on the principle of differential partitioning of components between a stationary phase (a polar adsorbent like silica gel coated on a plate) and a mobile phase (a solvent system that moves up the plate via capillary action).[7][8][9] Polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (R𝒻).[8][10]
R𝒻 = (Distance traveled by the compound) / (Distance traveled by the solvent front)
An ideal R𝒻 value for clear separation lies between 0.2 and 0.8.[11]
The "Why": Causality Behind Experimental Choices
-
Stationary Phase Selection: We use silica gel (SiO₂) plates, the industry standard for separating moderately polar organic compounds.[9][12] The surface of silica gel is rich in silanol (Si-OH) groups, which are polar and can form hydrogen bonds or dipole-dipole interactions with the analyte molecules.[9]
-
Mobile Phase (Eluent) Optimization: The choice of eluent is the most critical variable.[13] Since our product, this compound, contains a polar nitro group, it will be significantly more polar than the starting material. Therefore, the product will have a lower R𝒻 value. A mixture of a non-polar solvent (e.g., Hexane or Petroleum Ether) and a moderately polar solvent (e.g., Ethyl Acetate) is ideal. This combination allows for fine-tuning of the mobile phase polarity to achieve optimal separation.[10][11] A common starting point is a 7:3 or 8:2 ratio of Hexane to Ethyl Acetate.[14]
-
Visualization Method: The aromatic nature of both the starting material and the product confers UV activity. Therefore, the primary method for visualization is a UV lamp at 254 nm, where conjugated systems absorb light and appear as dark spots on a fluorescent background.[15]
Detailed Experimental Protocol for TLC Monitoring
Materials:
-
Silica gel 60 F₂₅₄ TLC plates
-
Developing chamber (e.g., a beaker with a watch glass cover)
-
Capillary tubes for spotting
-
Pencil
-
Ruler
-
Mobile Phase: Hexane and Ethyl Acetate
-
UV Lamp (254 nm)
Step-by-Step Methodology:
-
Plate Preparation: Using a pencil, gently draw a baseline (origin) approximately 1 cm from the bottom of the TLC plate.[16] Mark three lanes on the origin: "SM" for Starting Material, "C" for Co-spot, and "R" for Reaction Mixture.
-
Chamber Saturation: Pour the chosen mobile phase (e.g., 8:2 Hexane:Ethyl Acetate) into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapors, which ensures even solvent migration and improves reproducibility.[10] Cover the chamber.
-
Sample Preparation & Spotting:
-
Prepare dilute solutions of the starting material and the reaction mixture in a volatile solvent like ethyl acetate.
-
Using a capillary tube, spot a small amount of the starting material solution onto the "SM" lane.
-
Spot the reaction mixture onto the "R" lane.
-
For the "C" lane, spot the starting material first, then carefully spot the reaction mixture directly on top of it. This "co-spot" is crucial for unambiguously identifying the starting material spot in the reaction lane.[1]
-
-
Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring the baseline is above the solvent level.[17] Cover the chamber and allow the solvent front to ascend the plate.
-
Completion and Visualization: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[17] Allow the plate to dry completely. Visualize the spots under a UV lamp and circle their outlines with a pencil.
-
Interpretation:
-
At the start (t=0): The "R" lane should show a single, prominent spot corresponding to the starting material.
-
During the reaction: The "R" lane will show a diminishing spot for the starting material and the appearance of a new, lower-R𝒻 spot corresponding to the more polar product.
-
At completion: The starting material spot in the "R" lane should be completely absent (or only a trace amount visible), with a prominent spot for the product.
-
Visualizing the TLC Workflow and Results
The following diagrams illustrate the logical workflow of TLC monitoring and the expected results on the plate as the reaction progresses.
Caption: Visualization of TLC results showing the conversion of starting material to product.
Comparative Analysis: TLC vs. Advanced Techniques
While TLC is an invaluable tool, it is primarily qualitative. [15]For quantitative analysis, impurity profiling, or dealing with complex mixtures, more advanced techniques are necessary.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique that uses high pressure to force a solvent mixture through a column packed with a stationary phase, providing high-resolution separations. [18]
-
Principle: For our target molecule, Reversed-Phase HPLC (RP-HPLC) would be the method of choice. [18]The stationary phase is non-polar (e.g., C18-silica), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. In this system, the less polar starting material would be retained longer and elute after the more polar product.
-
Application: HPLC is ideal for accurately quantifying the conversion percentage, determining the purity of the final product, and detecting non-volatile impurities. [19][20]It is the gold standard in pharmaceutical quality control. [21]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a hybrid technique that separates volatile components in a gas chromatograph and then detects and identifies them using a mass spectrometer. [15]
-
Principle: The sample is vaporized and carried by an inert gas through a capillary column. Separation is based on the compound's boiling point and interactions with the column's stationary phase. The mass spectrometer then fragments the eluted compounds, providing a unique "fingerprint" that allows for definitive structural identification. [22][23]* Application: GC-MS is exceptionally useful for identifying volatile byproducts or confirming the identity of the product. While TLC may show an unknown spot, GC-MS can often identify its molecular weight and structure. [15]
Data-Driven Comparison
The following table provides a clear comparison of these three techniques for the validation of our target synthesis.
| Feature | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Primary Use | Rapid, qualitative reaction monitoring [1] | Quantitative analysis and purity determination [18] | Identification of volatile components and byproducts [15] |
| Resolution | Low to Moderate | High to Very High | Very High |
| Speed (per sample) | Very Fast (5-20 minutes) | Moderate (10-40 minutes) | Moderate to Slow (20-60 minutes) |
| Cost (Equipment) | Very Low | High | Very High |
| Cost (Consumables) | Very Low | Moderate | Moderate |
| Quantitation | No (Semi-quantitative at best) | Yes (Highly accurate) | Yes (With appropriate standards) |
| Structural Info | No | No (unless coupled with MS) | Yes (from Mass Spectrum) |
| Required Expertise | Low | Moderate to High | High |
Decision Framework for Method Selection
Caption: A guide for choosing the right analytical tool based on the experimental question.
Conclusion
Validating the synthesis of this compound is effectively and efficiently achieved using Thin-Layer Chromatography. It provides a rapid, real-time assessment of reaction progress, enabling chemists to make informed decisions at the bench. While TLC is a powerful qualitative tool, a comprehensive analytical strategy, especially in a drug development context, involves its complementary use with quantitative methods like HPLC for purity assessment and powerful identification techniques like GC-MS for structural elucidation of unknown byproducts. Understanding the strengths and limitations of each method is key to a robust and self-validating scientific workflow.
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- Principles of Thin Layer Chromatography. (n.d.).
- Thin Layer Chromatography. (n.d.). Sigma-Aldrich.
- Thin Layer Chromatography. (n.d.).
- Thin-layer chromatography. (n.d.). Wikipedia.
- Thin-Layer Chromatography (TLC) Procedure and Principles. (2023, November 30). J&K Scientific LLC.
- Thin Layer Chromatography. (2022, August 23). Chemistry LibreTexts.
- Chromatography: Solvent Systems for TLC. (n.d.). University of Rochester.
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- A fluoro versus a nitro derivative-a high-performance liquid chromatography study.... (n.d.). PubMed.
- How To Choose The Best Eluent For Thin Layer Chromatography (TLC). (2025, September 2). ALWSCI Blogs.
- Assessing Nitration Products of Benzene Derivatives Using TLC Analysis. (2025, August 6). ResearchGate.
- Thin-Layer Chromatography (TLC) User Guide. (2023, November 20). J&K Scientific LLC.
- Nitration of Aromatic Esters Thin-layer. (2021, April 28). Chegg.com.
- Preparation of Methyl 3-nitrobenzoate. (2010, January 5). University of South Alabama.
- Determining a solvent system. (n.d.). University of York Chemistry Teaching Labs.
- How to identify whether a reaction has been complete using TLC. (2020, February 18). Quora.
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A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry . (2015, January 12). AQA. Retrieved from [Link].
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- ChemScene: Building blocks | Bioactive small molecules. (n.d.).
- Technical Support Center: Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate. (n.d.). Benchchem.
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PAG 06 - Synthesis of an organic solid Preparation of methyl 3-nitrobenzoate . (n.d.). OCR (B) Chemistry A-Level. Retrieved from [Link].
- What is the synthesis of methyl 3-nitrobenzoate?. (2016, July 4). Quora.
- RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (n.d.). MDPI.
- Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy. (2017, April 27). PMC.
- 6. analytical methods. (n.d.).
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- Supporting Information. (n.d.). CDC Stacks.
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- 5 Best TLC Staining Agents That Will Help You In Chemistry Lab Every Time!. (2023, May 14). Dr. Aman - YouTube.
- Analysis Of Meta-Methyl Nitrobenzoate. (n.d.). Cram.
-
Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes . (n.d.). RSC Publishing. Retrieved from [Link].
- An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. (n.d.).
- High-performance liquid chromatography. (n.d.). Wikipedia.
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- Nitration of MethylBenzoate and Nitration of Bromobenzene. (2018, May 8). YouTube.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
